2-[4-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1H-1,3-BENZODIAZOL-5-AMINE
Description
2-[4-(5-Amino-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-5-amine (hereafter referred to as Compound A) is a bis-benzimidazole derivative featuring two 1H-1,3-benzodiazole (benzimidazole) cores linked via a central para-substituted phenyl group. This structural motif is critical in medicinal chemistry, as benzimidazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition .
Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions to form the benzimidazole rings.
Coupling reactions (e.g., Suzuki-Miyaura or Ullmann) to link the para-phenyl group between the two benzimidazole units .
Properties
CAS No. |
28689-19-2 |
|---|---|
Molecular Formula |
C20H16N6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[4-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C20H16N6/c21-13-5-7-15-17(9-13)25-19(23-15)11-1-2-12(4-3-11)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26) |
InChI Key |
FNXKJDLRBKWHFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)C4=NC5=C(N4)C=C(C=C5)N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)C4=NC5=C(N4)C=C(C=C5)N |
Origin of Product |
United States |
Biological Activity
The compound 2-[4-(5-amino-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-5-amine is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two benzodiazole moieties connected by a phenyl group, with an amino substituent that may influence its biological properties.
Inhibition of Kinases : Recent studies have indicated that compounds containing benzodiazole structures can act as inhibitors of various kinases, particularly those involved in cancer pathways. For instance, the compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis and cancer progression .
Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
Biological Activity Data
| Activity Type | Cell Line/Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| FGFR1 Inhibition | Various Cancer Cell Lines | < 4.1 | |
| Antiproliferative Activity | SNU16 | 77.4 ± 6.2 | |
| General Kinase Inhibition | EGFR T790M | 5.3 |
Case Studies
- Cancer Treatment : A study evaluated the compound's efficacy in inhibiting tumor growth in xenograft models. The results showed nearly complete inhibition of tumor growth in models with FGFR amplification when administered at a dose of 10 mg/kg .
- Mechanistic Insights : Further research focused on the molecular interactions between the compound and its targets, revealing that the amino group plays a crucial role in binding affinity and selectivity towards specific kinases .
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data specific to this compound is limited, studies on related benzodiazole derivatives suggest favorable absorption and distribution characteristics. Toxicity profiles indicate that similar compounds exhibit low toxicity at therapeutic doses; however, comprehensive toxicity studies are required for clinical applications.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₁₅N₇ (calculated based on structural analogs ).
- Molecular Weight : ~353.39 g/mol.
- Solubility : Likely low aqueous solubility due to aromaticity; enhanced in polar aprotic solvents (DMSO, DMF).
- Pharmacological Potential: Dual benzimidazole cores may confer enhanced binding to biological targets (e.g., DNA minor grooves, kinase ATP pockets) .
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Compound A and analogous benzimidazole derivatives:
Structural and Functional Analysis
Core Architecture
- Compound A’s dual benzimidazole system provides a rigid, planar structure ideal for DNA intercalation or protein binding, whereas single-core analogs (e.g., Compound B) lack this enhanced π-stacking capability .
- The para-phenyl linker in Compound A allows for symmetric binding interactions, contrasting with asymmetric linkers in compounds like 9c (triazole-thiazole) or Compound D (pyrrolone), which may alter target specificity .
Substituent Effects
Pharmacological Performance
- Compound B’s simpler structure correlates with moderate antimicrobial activity (MIC₅₀: 8–32 µg/mL), while Compound A’s complexity may improve potency but requires empirical validation .
- Compound 9c’s α-glucosidase inhibition (IC₅₀: 18.4 µM) highlights the impact of triazole-thiazole linkers on enzyme targeting, a feature absent in Compound A .
Preparation Methods
Synthesis of 5-Amino-1H-1,3-benzodiazole Derivatives
- Starting Material: o-Phenylenediamine or substituted derivatives
- Method: Condensation with carboxylic acid derivatives or aldehydes under acidic conditions (e.g., hydrochloric acid) to form the benzimidazole ring.
- Functionalization: Nitration at the 5-position followed by catalytic hydrogenation (using Pd/C and H₂ atmosphere) to convert nitro groups to amino groups, yielding 5-amino-benzimidazole derivatives.
- Example: The synthesis of 2-(bromomethyl)-1H-benzimidazole via reaction of o-phenylenediamine with bromoacetic acid in hydrochloric acid, followed by nitration and reduction to introduce the amino group.
Preparation of 4-Substituted Phenyl Intermediates
Coupling of Benzimidazole and Phenyl Units
- Cross-Coupling Reactions:
- Suzuki Coupling: Using boronic acid derivatives of one benzimidazole and halogenated phenyl derivatives of the other, catalyzed by palladium complexes under base conditions.
- Buchwald-Hartwig Amination: For forming C-N bonds linking benzimidazole amino groups to aryl halides.
- Conditions: Typical reaction temperatures range from room temperature to reflux (70–110 °C), with bases such as cesium carbonate or sodium bicarbonate, and solvents like 1,4-dioxane or DMF.
- Example: Coupling of 7-bromo-substituted benzimidazole derivatives with 4-amino-2,5-difluorophenylboronic acid pinacol esters under Pd catalysis.
Cyclization and Final Assembly
- Cyclization: Thiourea or related reagents are used to cyclize intermediates into benzimidazole rings or thiazole derivatives, often under acidic conditions (e.g., trifluoroacetic acid) to favor alkylthiourea formation.
- Final Product Formation: The bis-benzimidazole compound is formed by linking two functionalized benzimidazole units through the phenyl linker, often requiring purification by flash chromatography and recrystallization to achieve high purity.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Benzimidazole ring formation | Condensation | o-Phenylenediamine + carboxylic acid/aldehyde, HCl acid | 70–90 | Classic method for benzimidazole core |
| Amino group introduction | Nitration + Reduction | HNO₃/H₂SO₄ nitration; Pd/C, H₂ hydrogenation | 60–85 | Amino at 5-position via nitro reduction |
| Phenyl linker functionalization | Reaction with aryl isocyanates | 1,4-Diaminobenzene + aryl isocyanate, DCM, RT | 60–96 | Formation of urea intermediates |
| Cross-coupling (Suzuki/Buchwald-Hartwig) | Pd-catalyzed coupling | Pd(dppf)Cl₂, Cs₂CO₃, 1,4-dioxane, 70–100 °C | 50–80 | Formation of C-C or C-N bonds linking units |
| Cyclization | Thiourea reaction | Thiourea + α-haloalkyl compounds, acidic medium | 70–90 | Formation of thiourea and thiazole derivatives |
| Purification | Flash chromatography | Petroleum ether/EtOAc mixtures | N/A | Essential for isolating pure target compound |
Research Findings and Optimization Notes
Yields and Selectivity: Yields for each step vary depending on substituents and reaction conditions, with aromatic substitution patterns influencing coupling efficiency. For example, para-substitution on phenyl rings favors higher yields in urea intermediate formation.
Catalysts and Conditions: Palladium catalysts with diphosphine ligands (e.g., Pd(dppf)Cl₂) are effective in cross-coupling steps, with cesium carbonate as a preferred base for high conversion rates.
Functional Group Compatibility: Amino groups on benzimidazole rings require protection or careful reaction condition control to avoid side reactions during coupling steps.
Purification Techniques: Flash chromatography using gradients of petroleum ether and ethyl acetate is standard for purification. Crystallization may be used for final compound isolation to improve purity.
Alternative Methods: Microwave-assisted synthesis has been explored for related benzimidazole derivatives to reduce reaction times and improve yields, though specific data on this compound is limited.
Q & A
Q. Q1. What are the established synthetic routes for 2-[4-(5-amino-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and cyclization steps. For example, analogous benzodiazole derivatives are synthesized via nucleophilic substitution or coupling reactions using precursors like substituted benzaldehydes and amines. Key parameters include:
- Reagent selection : Use of oxidizing agents (e.g., KMnO₄) and catalysts (e.g., Pd/C for hydrogenation).
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve high yields.
- Characterization : Confirm structural integrity via FT-IR (amide/amine peaks at 3300–3500 cm⁻¹) and NMR (aromatic proton shifts at δ 6.8–8.2 ppm) .
Q. Table 1: Example Reaction Conditions for Benzodiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| 1 | KMnO₄, H₂SO₄, 80°C | 65 | TLC, FT-IR |
| 2 | NH₂OH·HCl, EtOH, reflux | 78 | ¹H NMR, MS |
Q. Q2. How can researchers ensure the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should assess:
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
- Humidity control : Store in desiccators with silica gel, and test hygroscopicity via dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the electronic properties and reactivity of this benzodiazole derivative?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation tendencies.
- Software tools : Utilize Schrödinger Suite or GROMACS for simulations, validated against experimental UV-Vis and cyclic voltammetry data .
Q. Q4. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Multi-technique validation : Cross-check NMR data with X-ray structures to confirm tautomeric forms or protonation states.
- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in benzodiazole rings.
- Statistical DOE : Apply factorial design (e.g., 2^k models) to isolate variables affecting spectral outcomes, such as solvent polarity or concentration .
Q. Table 2: DOE Framework for Spectral Reproducibility
| Factor | Levels | Response Variable |
|---|---|---|
| Solvent | DMSO, MeOH | Chemical shift (δ) |
| Temperature | 25°C, 60°C | Peak splitting |
| Concentration | 10 mM, 50 mM | Signal-to-noise ratio |
Q. Q5. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., DNA or enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized DNA or proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Fluorescence quenching assays : Use derivatives tagged with dansyl or FITC to monitor binding via fluorescence lifetime changes .
Methodological and Safety Considerations
Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Q. Q7. How can researchers optimize purification techniques for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
